(2-Thienylthio)acetone
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Overview
Description
(2-Thienylthio)acetone is an organic compound with the molecular formula C₇H₈OS₂ It is characterized by the presence of a thienylthio group attached to an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Thienylthio)acetone can be synthesized through several methods. One common approach involves the reaction of thiophene with (methylthio)acetyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Thienylthio)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylthio group to a thiol or other reduced forms.
Substitution: The thienylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thienylthio derivatives.
Scientific Research Applications
(2-Thienylthio)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Thienylthio)acetone involves its interaction with molecular targets through its thienylthio group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, or modulation of cellular processes.
Comparison with Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
(2-Thienyl)acetone: Lacks the thio group, making it less reactive in certain chemical reactions.
(2-Thienylthio)ethanol: Contains an alcohol group instead of a ketone.
Uniqueness: (2-Thienylthio)acetone is unique due to the presence of both a thienylthio group and a ketone moiety This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs
Properties
CAS No. |
41444-33-1 |
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Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C7H8OS2/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 |
InChI Key |
JMTRCRYNAQUXKM-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=CC=CS1 |
Canonical SMILES |
CSCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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